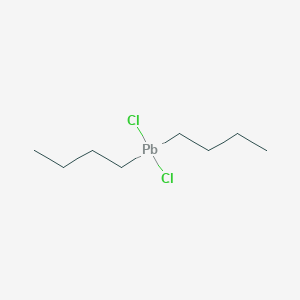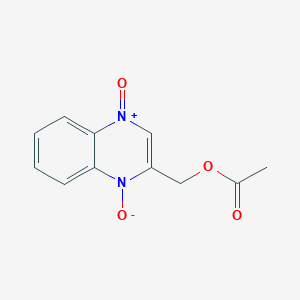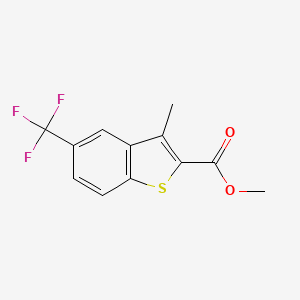
Dibutyl(dichloro)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
Méthodes De Préparation
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Dibutyl(dichloro)plumbane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl(dichloro)plumbane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological systems.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds can provide insights into potential medical applications or hazards.
Mécanisme D'action
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
Comparaison Avec Des Composés Similaires
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
23884-79-9 |
|---|---|
Formule moléculaire |
C8H18Cl2Pb |
Poids moléculaire |
392 g/mol |
Nom IUPAC |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
MBNALEZITACTSO-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Pb](CCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)


![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
